1-decanoyl-sn-glycero-3-phosphocholine

Description

Molecular Architecture and Stereochemical Configuration

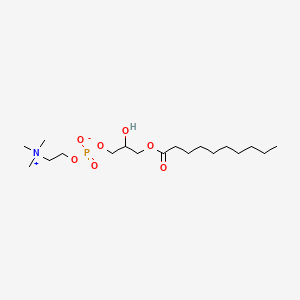

1-Decanoyl-sn-glycero-3-phosphocholine is a lysophosphatidylcholine (LPC) with the molecular formula C₁₈H₃₈NO₇P and a molecular weight of 411.5 g/mol . Its structure consists of a glycerol backbone with a decanoyl (10:0) acyl chain esterified at the sn-1 position, a hydroxyl group at the sn-2 position, and a phosphocholine headgroup at the sn-3 position. The stereochemistry of the glycerol backbone is critical, with the sn-1 acyl chain and sn-3 phosphocholine group occupying distinct spatial orientations. The chiral center at the sn-2 carbon adopts an R-configuration , as confirmed by X-ray crystallography and nuclear magnetic resonance (NMR) studies.

The phosphocholine headgroup contributes to the molecule’s amphiphilic nature, enabling interactions with both aqueous and lipid environments. The decanoyl chain’s saturated hydrocarbon tail (10 carbons) influences membrane fluidity and protein binding.

Comparative Analysis of sn-1 vs. sn-2 Acyl Chain Positioning

The regiospecificity of the acyl chain (at sn-1 or sn-2) profoundly affects the compound’s physicochemical and biological properties:

Acyl migration from sn-1 to sn-2 positions is pH-dependent, with minimal isomerization at pH 4–5 . Under physiological conditions (pH 7.4), equilibrium favors the sn-2 isomer (90%). This dynamic behavior complicates experimental analyses, necessitating rapid characterization techniques like liquid chromatography–mass spectrometry (LC-MS).

Tandem Mass Spectrometry Fragmentation Patterns

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) reveals distinct fragmentation patterns for this compound:

- Primary Ions :

- Secondary Fragments :

LC-MS/MS quantification leverages these patterns for high-throughput lipidomic profiling, achieving precision within ±5% for biological samples. The absence of an sn-2 acyl chain simplifies spectral interpretation compared to diacyl phosphatidylcholines.

Crystallographic Studies and Molecular Dynamics Simulations

X-ray crystallography of this compound bound to human serum albumin (HSA) reveals six binding sites, with the decanoyl chain buried in hydrophobic pockets and the phosphocholine headgroup interacting with polar residues. Key structural features include:

- Glycerol Backbone Torsion Angles :

- Acyl Chain Conformation :

Molecular dynamics (MD) simulations highlight the molecule’s role in membrane remodeling. The sn-1 acyl chain integrates into lipid bilayers, while the phosphocholine headgroup stabilizes interfacial water networks. Simulations also predict accelerated acyl migration in membranes with high unsaturated lipid content.

Properties

CAS No. |

13757-83-0 |

|---|---|

Molecular Formula |

C18H38NO7P |

Molecular Weight |

411.5 g/mol |

IUPAC Name |

(3-decanoyloxy-2-hydroxypropyl) 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C18H38NO7P/c1-5-6-7-8-9-10-11-12-18(21)24-15-17(20)16-26-27(22,23)25-14-13-19(2,3)4/h17,20H,5-16H2,1-4H3 |

InChI Key |

SECPDKKEUKDCPG-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O |

Canonical SMILES |

CCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O |

Synonyms |

1-O-decylpropanediyl-3-phosphorylcholine We 205 We-205 |

Origin of Product |

United States |

Preparation Methods

Traditional Acylation Approaches

The chemical synthesis of 1-decanoyl-sn-glycero-3-phosphocholine typically involves the acylation of sn-glycero-3-phosphocholine (GPC) with decanoyl chloride or activated esters. A notable method developed by Mallampalli et al. (2015) employs 2-acylthioethyl sulfonate derivatives as acylating agents, enabling gram-scale production without additional reagents. This approach avoids the use of toxic coupling agents, enhancing scalability for industrial applications.

Reaction conditions, including temperature (25–40°C) and solvent systems (chloroform/methanol mixtures), are critical for achieving high yields (>85%). The regioselectivity for the sn-1 position is ensured by protecting the sn-2 hydroxyl group with tert-butyldimethylsilyl (TBDMS) ether, which is subsequently removed under mild acidic conditions. This method’s efficiency is underscored by its applicability to diverse acyl chains, though decanoyl-specific optimizations require precise stoichiometric control to minimize diacylphosphocholine byproducts.

Enzyme-Free Transacylation in Aqueous Media

Ion Pairing-Mediated Transacylation

Recent advancements have demonstrated the feasibility of synthesizing this compound in water via enzyme-free transacylation. Chen et al. (2020) reported a system where lysophosphatidylcholine (LysoPC) reacts with acylation reagents such as 2-(decanoylthio)ethane-1-sulfonate (DTES) in buffered solutions (pH 10.6). The reaction exploits ion pairing between the sulfonate group of DTES and the quaternary ammonium of LysoPC, facilitating micelle formation and nucleophilic attack at the sn-1 hydroxyl.

Table 1: Transacylation Yields Under Varied Conditions

| Entry | Acylation Reagent | Buffer System | Yield (%) |

|---|---|---|---|

| 1 | DTES | PBS (pH 7.4) | 12 |

| 2 | DTES | Na2CO3/NaHCO3 | 89 |

| 3 | Decanoyl imidazole | Na2CO3/NaHCO3 | 45 |

The optimized protocol (Entry 2) achieves 89% yield within 5 hours at 37°C, with chemoselectivity confirmed by the absence of side reactions with serine or glycerophosphocholine. This method is particularly advantageous for producing phospholipids under physiologically relevant conditions, though scalability remains limited by reagent solubility.

Biocatalytic Approaches with Lipases

Regioselective Hydrolysis and Esterification

Enzyme-assisted synthesis offers unparalleled regiospecificity, critical for applications requiring chiral purity. A chemoenzymatic method described by Smith et al. (2020) involves Rhizomucor miehei lipase to catalyze sn-1 acyl substitution in deuterated analogs. The process begins with 1-palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine, which undergoes enzymatic hydrolysis to generate a 1-lysolipid intermediate. Subsequent esterification with deuterated decanoic acid (d31-C10:0) in toluene yields this compound with >96% purity.

Table 2: Enzymatic Synthesis Parameters

| Step | Substrate | Enzyme | Yield (%) |

|---|---|---|---|

| Hydrolysis | 1-palmitoyl-2-lysoPC | R. miehei | 92 |

| Esterification | 1-lysoPC + d31-C10:0 | R. miehei | 78 |

This method’s modularity allows for the incorporation of isotopically labeled acyl chains, making it invaluable for neutron scattering and NMR studies. However, enzyme stability in organic solvents and the cost of deuterated reagents pose challenges for large-scale production.

Comparative Analysis of Synthesis Techniques

Efficiency and Scalability

Chemical acylation (Method 1) excels in scalability, producing gram quantities with minimal byproducts, but requires protective group chemistry. Enzyme-free transacylation (Method 2) eliminates organic solvents, aligning with green chemistry principles, yet struggles with micelle-dependent kinetics. Biocatalytic methods (Method 3) achieve unmatched regiopurity but are cost-prohibitive for non-isotopic applications.

Purity and Byproduct Profiles

HPLC analyses reveal that enzymatic synthesis produces negligible diacylphosphocholine contaminants (<2%), whereas chemical methods exhibit up to 10% byproducts under suboptimal conditions. Enzyme-free approaches show intermediate purity (85–90%), influenced by buffer ionic strength and reagent stoichiometry.

Applications and Industrial Implications

The choice of synthesis method hinges on the intended application. Drug delivery systems prioritize high-purity lysophospholipids, favoring enzymatic routes. Industrial surfactant production leverages chemical acylation for cost-effectiveness, while research tools benefit from enzyme-free systems’ simplicity. Emerging trends include hybrid approaches combining chemical and enzymatic steps to balance cost and specificity.

Chemical Reactions Analysis

1-decanoyl-sn-glycero-3-phosphocholine can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-decanoyl-sn-glycero-3-phosphocholine has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

Biology: It is studied for its potential role in biological membranes and its interactions with other biomolecules.

Medicine: It is investigated for its potential therapeutic applications, including its use as a drug delivery agent and its effects on cellular processes.

Industry: It is used in the production of various industrial products, including surfactants and emulsifiers.

Mechanism of Action

The mechanism of action of 1-decanoyl-sn-glycero-3-phosphocholine involves its interaction with specific molecular targets and pathways. It may interact with cell membranes, affecting their structure and function. It may also interact with enzymes and other proteins, modulating their activity and influencing various cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Stearoyl-sn-glycero-3-phosphocholine (18:0 LysoPC)

- Structure : sn-1 stearoyl (C18:0) chain; sn-2 hydroxyl group.

- Molecular Weight: 523.63 g/mol (C₂₆H₅₄NO₇P) .

- Properties : Longer acyl chain increases hydrophobicity and melting point compared to 10:0 LysoPC. Used in membrane studies for its stability and role in lipid rafts .

- Biological Role : Modulates membrane curvature and serves as a precursor for inflammatory mediators like lysophosphatidic acid (LPA) .

1-O-Octadecyl-2-acetyl-sn-glycero-3-phosphocholine (Platelet-Activating Factor, PAF)

- Structure : sn-1 alkyl (C18:0 ether-linked) chain; sn-2 acetyl group.

- Molecular Weight: 524.63 g/mol (C₂₆H₅₄NO₇P) .

- Properties : Ether linkage enhances metabolic stability; acetyl group enables potent bioactivity.

- Biological Role: Mediates platelet aggregation, neutrophil activation, and anaphylaxis at nanomolar concentrations. Unlike 10:0 LysoPC, PAF acts via specific receptors (PAF-R) to trigger intracellular Ca²⁺ release .

1-Palmitoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine (16:0/22:6 PC)

- Structure: sn-1 palmitoyl (C16:0); sn-2 docosahexaenoyl (C22:6, ω-3).

- Molecular Weight: 828.09 g/mol (C₄₄H₈₀NO₈P) .

- Properties: Polyunsaturated sn-2 chain imparts membrane fluidity and serves as a reservoir for eicosanoid precursors.

- Biological Role : Critical in neuronal and retinal membranes; contrasts with 10:0 LysoPC’s signaling role .

1-O-Octadecyl-2-O-methyl-sn-glycero-3-phosphocholine (ET-18-OCH₃)

- Structure : sn-1 alkyl (C18:0 ether); sn-2 methyl group.

- Molecular Weight: 539.65 g/mol (C₂₇H₅₈NO₇P) .

- Properties : Ether linkage and methyl substitution confer resistance to phospholipases.

- Therapeutic Use : Anticancer agent with liposomal formulations (ELL-12) reducing systemic toxicity. Unlike 10:0 LysoPC, ET-18-OCH₃ disrupts lipid-dependent signaling in tumor cells .

Structural and Functional Comparison Table

Key Research Findings

Metabolic Stability : Ether-linked analogs (e.g., PAF, ET-18-OCH₃) resist phospholipase A2 (PLA2) cleavage, enhancing their half-life compared to ester-linked LysoPCs like 10:0 LysoPC .

Signaling Potency : PAF’s acetyl group enables receptor activation at 10⁻¹⁰ M, whereas 10:0 LysoPC requires higher concentrations (µM range) for GPCR-mediated effects .

Membrane Interactions : Diacyl PCs (e.g., 16:0/22:6 PC) integrate into lipid bilayers, while LysoPCs preferentially form micelles or modify membrane microdomains .

Q & A

Q. How can 1-decanoyl-sn-glycero-3-phosphocholine be quantified in biological samples?

- Methodological Answer : Quantification involves lipid extraction followed by enzymatic or colorimetric assays.

- Extraction : Use the Bligh and Dyer method (chloroform:methanol, 2:1 v/v) to isolate lipids from tissues. Homogenize samples in this solvent system to separate lipid and aqueous phases, then collect the chloroform layer for analysis .

- Assay : Employ a phosphatidylcholine (PC)-specific assay kit. Prepare standards in serial dilutions, run duplicates, and measure absorbance/fluorescence. Samples exceeding the highest standard require dilution in buffer (e.g., PBS) and reanalysis. Subtract background signals from sample readings .

Q. What experimental approaches are used for structural characterization of this compound?

- Methodological Answer : Structural confirmation relies on:

- Mass Spectrometry (MS) : Identify molecular ions (e.g., m/z 649.4683 for PC(10:0/16:0)) and fragmentation patterns to verify acyl chain composition .

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to confirm stereochemistry (sn-3 position) and phosphocholine headgroup integrity .

Q. How should samples be prepared for lipidomic studies involving this compound?

- Methodological Answer :

- Homogenization : Use ice-cold chloroform:methanol (2:1) to inhibit lipid degradation. Maintain samples at 4°C during processing .

- Storage : Store purified lipids at -80°C under nitrogen to prevent oxidation. Avoid repeated freeze-thaw cycles .

Advanced Research Questions

Q. How can synthesis of 1-decanoyl-sn-glycero-3-phosphocholine be optimized for specific acyl chain variants?

- Methodological Answer :

- Synthetic Protocol : Adapt methods from analogous phosphatidylcholines. For example, use a protected sn-glycerol backbone, selectively acylate the 1-position with decanoic acid (activated as an anhydride or N-hydroxysuccinimide ester), and purify via silica gel chromatography .

- Quality Control : Validate purity (>95%) using HPLC with evaporative light scattering detection (ELSD) and confirm acyl chain positions via tandem MS .

Q. How should researchers address discrepancies in lipid quantification data (e.g., inconsistent replicate readings)?

- Methodological Answer :

- Troubleshooting Steps :

Extraction Efficiency : Compare Bligh and Dyer yields with alternative methods (e.g., Folch) to rule out incomplete lipid recovery .

Assay Interference : Test for phospholipase activity or detergent contamination by spiking samples with a known PC standard .

Statistical Validation : Run triplicates (not duplicates) for low-abundance samples and apply ANOVA to assess technical variability .

Q. What is the impact of acyl chain length asymmetry (e.g., 1-decanoyl vs. 2-hexadecanoyl) on membrane biophysical properties?

- Methodological Answer :

- Comparative Studies : Use differential scanning calorimetry (DSC) to measure phase transition temperatures. For example, PC(10:0/16:0) (T ~15°C) forms more fluid bilayers than symmetric-chain PCs (e.g., PC(16:0/16:0), T ~41°C) .

- Membrane Dynamics : Employ fluorescence anisotropy with probes like DPH to quantify lipid packing differences in model membranes .

Q. How can researchers resolve contradictions in reported biological roles of 1-decanoyl-sn-glycero-3-phosphocholine (e.g., sperm membrane vs. synthetic model systems)?

- Methodological Answer :

- Context-Specific Analysis : Isolate native membranes (e.g., sperm lipid rafts) and compare with synthetic liposomes. Use lipidomics to identify co-existing lipids (e.g., cholesterol, sphingomyelins) that modulate function .

- Functional Assays : Test membrane permeability (e.g., calcein leakage assays) in systems with/without decanoyl-PC to isolate its contribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.